molecular formula C19H16KO4 B1684088 Warfarin potassium CAS No. 2610-86-8

Warfarin potassium

Cat. No.: B1684088
CAS No.: 2610-86-8
M. Wt: 347.4 g/mol
InChI Key: XWDCXNPCSMIHLY-UHFFFAOYSA-N
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Description

Warfarin potassium: is a racemic mixture of the potassium salt of warfarin, a well-known anticoagulant. It is extensively used in both medical and veterinary fields to prevent blood clot formation. This compound functions by inhibiting the synthesis of vitamin K-dependent clotting factors, making it a crucial medication for patients at risk of thromboembolic events.

Mechanism of Action

Target of Action

Warfarin potassium, also known as Potassium warfarin, primarily targets the Vitamin K Epoxide Reductase Complex 1 (VKORC1) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of certain clotting factors in the body .

Mode of Action

This compound acts as an antagonist to vitamin K . It inhibits the function of VKORC1, blocking the reduction of vitamin K epoxide to its active form . This inhibition prevents the synthesis of biologically active forms of various clotting factors that are vitamin K-dependent .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the vitamin K cycle . By inhibiting VKORC1, this compound disrupts the cycle, leading to a decrease in the concentration of clotting factors II, VII, IX, and X . These factors are essential for blood coagulation, and their reduction results in an anticoagulant effect .

Pharmacokinetics

This compound exhibits nearly 100% oral bioavailability . It is extensively metabolized in the liver by several enzymes, including CYP2C9, 2C19, 2C8, 2C18, 1A2, and 3A4 . The elimination of warfarin is almost entirely by metabolism, with a small amount excreted unchanged . Approximately 80% of the total dose is excreted in the urine, with the remaining 20% appearing in the feces . The half-life of R-warfarin is longer than that of S-warfarin .

Result of Action

The primary result of this compound’s action is a reduction in blood clotting . By inhibiting the synthesis of active clotting factors, this compound prevents the formation and migration of blood clots . This makes it an effective treatment for conditions like venous thromboembolism, pulmonary embolism, and thromboembolism associated with atrial fibrillation or cardiac valve replacement .

Action Environment

The action of this compound can be influenced by various environmental factors , including diet, physical condition of the patient, and concomitant medications . For example, foods rich in vitamin K can reduce the effectiveness of this compound . Additionally, certain medications can interact with this compound, altering its anticoagulant effect .

Biochemical Analysis

Biochemical Properties

Warfarin potassium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is differentially metabolized by a variety of cytochrome P450 enzymes into different hydroxylated metabolites .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Also, the effects of this compound can vary greatly depending on the individual’s genetic makeup, overall health, and other factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Warfarin potassium can be synthesized from warfarin acid. The process involves dissolving warfarin acid in a polar organic solvent, such as ethanol, and reacting it with a volatilizable base like potassium bicarbonate or potassium carbonate at low temperatures . This method ensures the purity of the final product and prevents decomposition.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity. The final product is dried at low temperatures to avoid decomposition and maintain stability .

Chemical Reactions Analysis

Types of Reactions: Warfarin potassium undergoes various chemical reactions, including:

    Oxidation: Warfarin can be oxidized to form hydroxywarfarins.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Warfarin can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include cytochrome P450 enzymes in biological systems.

    Reduction: Reducing agents are less frequently used but can include hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products:

Scientific Research Applications

Clinical Applications

Warfarin potassium is primarily indicated for:

  • Venous Thromboembolism (VTE) : Used for the treatment and prevention of deep vein thrombosis and pulmonary embolism.
  • Atrial Fibrillation : Prescribed to prevent thromboembolic events in patients with nonvalvular atrial fibrillation.
  • Mechanical Heart Valves : Indicated for patients with prosthetic heart valves to reduce the risk of thromboembolic complications.
  • Myocardial Infarction : Utilized in secondary prevention strategies post-myocardial infarction.

Efficacy and Safety

A meta-analysis demonstrated that adjusted-dose warfarin significantly reduces the risk of stroke in patients with atrial fibrillation by approximately 64%, compared to antiplatelet therapy which only reduces stroke risk by about 22% . However, the use of warfarin is associated with an increased risk of major bleeding events, necessitating regular monitoring of the International Normalized Ratio (INR) to ensure therapeutic levels are maintained.

Case Study 1: Warfarin Resistance

A report highlighted a patient with prosthetic aortic valve who exhibited warfarin resistance due to genetic mutations in the CYP2C9 and VKORC1 genes. Despite increasing doses, the patient's INR remained low, necessitating alternative anticoagulation strategies .

Case Study 2: Warfarin-Induced Gastrointestinal Bleeding

An 80-year-old male patient on warfarin therapy presented with upper gastrointestinal bleeding. His INR was undetectable due to an accidental overdose. The case emphasized the importance of patient education regarding medication adherence and monitoring .

Data Table: Clinical Indications and Dosing Guidelines

Clinical IndicationInitial Dose (mg)Maintenance Dose (mg)Monitoring Frequency
Venous Thromboembolism102-10Weekly until stable
Atrial Fibrillation5-102-10Weekly until stable
Mechanical Heart Valve5-102-7Weekly until stable
Myocardial Infarction5Adjust based on INRWeekly until stable

Comparison with Similar Compounds

Comparison: Warfarin potassium is unique due to its well-established use and extensive research backing its efficacy and safety profile. Unlike some newer anticoagulants, this compound requires regular monitoring of blood clotting times (INR) to ensure therapeutic effectiveness and safety. it remains a preferred choice for many patients due to its long history of use and effectiveness in preventing thromboembolic events .

Properties

CAS No.

2610-86-8

Molecular Formula

C19H16KO4

Molecular Weight

347.4 g/mol

IUPAC Name

potassium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate

InChI

InChI=1S/C19H16O4.K/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;

InChI Key

XWDCXNPCSMIHLY-UHFFFAOYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[K+]

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[K]

Appearance

Solid powder

Key on ui other cas no.

2610-86-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
Aldocumar
Apo-Warfarin
Coumadin
Coumadine
Gen-Warfarin
Marevan
Potassium, Warfarin
Sodium, Warfarin
Tedicumar
Warfant
Warfarin
Warfarin Potassium
Warfarin Sodium

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Illustrative embodiments of the present invention provide a process for preparing APO-II comprising: i. mixing Warfarin acid in isopropanol thereby forming a Warfarin mixture; ii. adding to the Warfarin mixture a potassium base selected from either ii-i) KOH, K2CO3, KHCO3, K3PO4, KOH in water, K2CO3 in water, KHCO3 in water, K3PO4 in water, KOH in ROH, K2CO3 in ROH, KHCO3 in ROH, K3PO4 in ROH, and mixtures thereof, wherein R is selected from the group consisting of H and C1-C4 alkyl, or ii-ii) KOH, K2CO3, KHCO3, K3PO4, KH, KNH2, potassium bis(trimethylsilyl)amide, potassium diisopropylamide and mixtures thereof, thereby forming a potassium Warfarin mixture; iii. heating the potassium Warfarin mixture to a temperature in a range of from about 45° C. to about 80° C. thereby forming a first solution; iv. maintaining the first solution at a pH in a range of from about 7.0 to about 10.0 thereby forming a Warfarin potassium isopropanol solution; v. distilling the Warfarin potassium isopropanol solution thereby forming a concentrated Warfarin potassium isopropanol solution; vi. adding additional isopropanol to the concentrated Warfarin potassium isopropanol solution and distilling further to remove water thereby forming a distilled Warfarin potassium isopropanol solution; vii. distilling the distilled Warfarin potassium isopropanol solution to dryness or near-dryness thereby forming a Warfarin potassium residue; viii. dissolving the Warfarin potassium residue in ethyl acetate thereby forming a Warfarin potassium ethyl acetate solution; ix. stirring the Warfarin potassium ethyl acetate solution at a temperature in a range of from about 5° C. to about 50° C. until precipitation occurs thereby forming a precipitate; and x. isolating the precipitate thereby isolating APO-II.
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Synthesis routes and methods II

Procedure details

Warfarin potassium salt is prepared by refluxing the pure warfarin acid with an equivalent amount or an excess of potassium carbonate in 2-propanol. The 2-propanol may be anhydrous or may contain about 0.5% to about 10% water, preferably about 1% to about 3% water. The molar ratio of potassium carbonate to warfarin acid is between about 0.9 and about 2, and is preferably between about 1.0 and about 1.3. The reaction may be conducted at a temperature ranging from room temperature to the boiling point of the solvent for a time of from about 1 hour to about 5 hours. Preferably, the reaction is conducted at reflux temperature and the preferred reaction time is from about 2 hours to about 3 hours. The unreacted carbonate is removed by filtration. The warfarin potassium is precipitated and isolated as a pure crystalline solid by filtration and drying.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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